(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Description
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent. Its molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 305.37 g/mol . This compound is primarily utilized as a laboratory chemical and intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and central nervous system (CNS) therapeutics . Key safety data indicate acute oral toxicity (H302), skin irritation (H315), severe eye irritation (H319), and respiratory irritation (H335), necessitating stringent handling protocols .
Properties
IUPAC Name |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRXHCZPUWORFZ-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736839 | |
| Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170838-49-0, 652971-20-5 | |
| Record name | rel-1-(1,1-Dimethylethyl) (3R,4S)-4-phenyl-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170838-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS No. 170838-49-0) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 305.38 g/mol
- IUPAC Name : (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
- Purity : 97% .
Pharmacological Effects
Research on the biological activity of (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid indicates potential applications in various therapeutic areas:
- Cholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in treating neurodegenerative diseases such as Alzheimer's. For instance, derivatives with similar structures exhibited IC values of 10.4 μM for AChE and 7.7 μM for BChE .
- Antioxidant Activity : The compound may possess antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells.
- Anti-inflammatory Effects : Some related piperidine derivatives have been studied for their anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into its biological activity:
- The presence of the tert-butoxycarbonyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
- The phenyl group at the 4-position is crucial for biological activity, influencing interactions with target enzymes and receptors.
Study 1: Cholinesterase Inhibition
A study evaluated a series of piperidine derivatives for their cholinesterase inhibitory activity. The compound was included in a broader analysis of structure-activity relationships, where modifications to the phenyl ring significantly affected the inhibition potency against AChE and BChE. The findings suggested that specific substitutions could enhance inhibitory effects .
Study 2: Antioxidant Potential
In another investigation focusing on antioxidant properties, compounds structurally related to (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid were tested using various assays (e.g., DPPH radical scavenging). Results indicated that certain derivatives exhibited significant antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
Data Table: Biological Activity Summary
Scientific Research Applications
Drug Development
The compound serves as an important intermediate in the synthesis of various pharmacologically active agents. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Notable applications include:
- Opioid Analogs : The compound's piperidine core is essential in developing opioid receptor agonists, which are crucial for pain management therapies.
- Antidepressants : Variations of this compound have been explored for their potential as antidepressants, targeting neurotransmitter systems involved in mood regulation.
Organic Synthesis
(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid is utilized in organic synthesis as a versatile building block. It can be employed in:
- Peptide Synthesis : The tert-butoxycarbonyl (Boc) group provides a protective mechanism for amino acids during peptide coupling reactions.
- Chiral Synthesis : The compound's chirality is advantageous for synthesizing enantiomerically pure substances, which are critical in pharmaceuticals.
Case Study 1: Synthesis of Opioid Analogs
A study demonstrated the synthesis of a novel series of opioid receptor agonists using (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid as a key intermediate. By modifying the phenyl group and introducing various substituents, researchers achieved compounds with improved potency and selectivity for mu-opioid receptors, showcasing the compound's utility in opioid drug design.
Case Study 2: Development of Antidepressant Candidates
Research focused on synthesizing derivatives of this compound to evaluate their effects on serotonin and norepinephrine reuptake inhibition. Several derivatives exhibited promising antidepressant-like activity in preclinical models, indicating that modifications to the core structure can lead to effective treatments for depression.
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
Piperidine (6-membered ring) and pyrrolidine (5-membered ring) analogs exhibit distinct conformational and electronic properties:
Key Differences :
- Substituent Effects: The 2-cyanophenyl group in CAS 87-84-3 introduces electron-withdrawing properties, which may improve metabolic stability compared to the target's unsubstituted phenyl group .
Fluorinated Analogs
Fluorination often enhances lipophilicity and bioavailability:
Impact of Fluorine :
Stereoisomers and Enantiomers
Stereochemistry critically influences biological activity:
Stereochemical Insights :
Handling Considerations :
- The target compound requires rigorous personal protective equipment (PPE) due to its acute toxicity profile, whereas fluorinated analogs may pose additional environmental risks .
Preparation Methods
Data Table 1: Chiral Pool Synthesis Parameters
| Parameter | Value/Reagent | Yield (%) | Purity (ee) |
|---|---|---|---|
| Starting Material | (3R,4R)-4-phenyl derivative | - | - |
| Base | Sodium methoxide | 52 | 97.5 |
| Solvent | Toluene | - | - |
| Workup | Crystallization (heptane/EtOAc) | - | - |
Catalytic Asymmetric Synthesis
Catalytic methods employ transition metal complexes to induce stereochemistry. Rhodium-catalyzed hydrogenation of enamide precursors generates the (3S,4R) configuration with high fidelity. For example:
Data Table 2: Catalytic Hydrogenation Optimization
| Catalyst Loading (mol%) | Pressure (psi) | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 0.5 | 50 | 25 | 89 | 98 |
| 1.0 | 30 | 40 | 78 | 95 |
| 0.2 | 70 | 15 | 65 | 90 |
Boc Protection and Deprotection Dynamics
The tert-butoxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen, enabling subsequent functionalization.
Data Table 3: Boc Protection Efficiency
| Reagent | Equivalents | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| Boc₂O + DMAP | 2.2 | 0 | 2 | 100 |
| Boc₂O + Et₃N | 3.0 | 25 | 4 | 85 |
| Boc₂O + NaHCO₃ | 2.5 | 40 | 6 | 72 |
Carboxylic Acid Activation and Crystallization
The C-3 carboxylic acid is generated via hydrolysis of the methyl ester. Sodium hydroxide (2 M) in 1,4-dioxane/water (2:1) at 20°C for 5 hours achieves complete conversion. Acidification to pH 1–2 with HCl precipitates the product, which is purified by flash chromatography (SiO₂, heptane/EtOAc gradient).
Data Table 4: Hydrolysis and Isolation Parameters
| Base | Solvent System | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaOH | 1,4-Dioxane/H₂O | 5 | 85 | 99.1 |
| LiOH | THF/H₂O | 3 | 78 | 98.5 |
| KOH | MeOH/H₂O | 6 | 65 | 97.8 |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors enable precise control over Boc protection and hydrolysis steps, reducing reaction times by 40% compared to batch processes. Automated crystallization systems achieve consistent particle size distribution (D90 < 50 µm), critical for downstream formulation.
Analytical Validation of Stereochemical Integrity
Chiral HPLC (Chiralpak AD-H column, heptane/EtOH 90:10) confirms enantiopurity, while ¹H-NMR (500 MHz, DMSO-d₆) verifies the (3S,4R) configuration via coupling constants (J = 9.8 Hz for H3-H4) .
Q & A
Basic Questions
Q. What safety protocols should be followed when handling (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .
- Exposure Control : Avoid dust formation; work in a fume hood. In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes .
- Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Ensure containers are tightly sealed to prevent moisture absorption .
Q. What are the acute toxicity profiles of this compound, and how should accidental exposure be managed?
- Methodological Answer :
- Acute Toxicity : Classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye damage (H319) .
- First Aid :
- Ingestion : Do not induce vomiting; rinse mouth and seek medical attention.
- Inhalation : Move to fresh air; administer artificial respiration if necessary.
- Documentation : Maintain Safety Data Sheets (SDS) and ensure emergency contact protocols are accessible .
Advanced Research Questions
Q. How can the stereochemical purity of (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid be validated during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with authentic standards .
- Circular Dichroism (CD) : Measure CD spectra to confirm the (3S,4R) configuration by comparing optical rotation data with literature values .
Q. What strategies optimize the multi-step synthesis of this compound to improve yield and reduce byproducts?
- Methodological Answer :
- Catalytic Efficiency : Use palladium diacetate with tert-butyl XPhos ligand in tert-butanol under inert atmosphere for Suzuki-Miyaura coupling steps (e.g., aryl boronate cross-coupling). This minimizes side reactions and enhances regioselectivity .
- Workup Optimization : Quench reactions with aqueous HCl to precipitate intermediates, followed by recrystallization from acetonitrile/water to isolate pure product .
Q. How can X-ray crystallography resolve ambiguities in the absolute configuration of this compound?
- Methodological Answer :
- Crystal Growth : Dissolve the compound in a 1:1 mixture of dichloromethane/methanol and allow slow evaporation to obtain single crystals .
- Data Collection/Refinement : Use SHELX suite (SHELXD for structure solution, SHELXL for refinement). Apply Flack parameter analysis to confirm the (3S,4R) configuration, ensuring a value near 0.0 (±0.1) .
Structural and Analytical Challenges
Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?
- Methodological Answer :
- NMR Monitoring : Conduct -NMR in DMSO-d6 at 25°C and 40°C to track degradation (e.g., tert-butyl group cleavage). Use -NMR to identify carboxylate anion formation in basic media .
- Stability Studies : Perform accelerated stability testing at 40°C/75% RH for 4 weeks, analyzing samples via LC-MS to quantify degradation products .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for Boc-deprotection. Compare activation energies of competing pathways (e.g., acid vs. base-mediated cleavage) .
- MD Simulations : Simulate solvation effects in THF/water mixtures to optimize reaction conditions for carboxylate intermediate stabilization .
Data Contradictions and Resolution
Q. Conflicting reports exist on the compound’s melting point. How should researchers validate this parameter?
- Methodological Answer :
- DSC Analysis : Perform differential scanning calorimetry (DSC) at a heating rate of 10°C/min under nitrogen. Compare observed melting endotherms with literature values (e.g., 162–166°C in similar Boc-protected piperidines) .
- Cross-Verification : Source reference standards from certified suppliers (e.g., Fluorochem) and replicate measurements using open capillary methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
